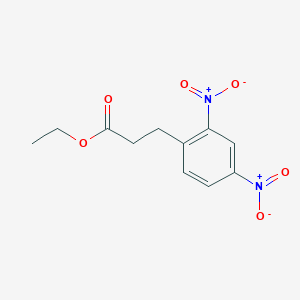![molecular formula C15H17N5O4S2 B2479118 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2194905-10-5](/img/structure/B2479118.png)
1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a versatile material with diverse applications in scientific research. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Chemical Reactions Analysis
The compound has been used in the construction of F-CTF nanosheets, which have been used for the detection of primary aromatic amines . The F-CTF nanosheets show high sensitivity and selectivity for primary aromatic amine detection .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione:
Organic Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif in this compound is known for its strong electron-accepting properties, making it a valuable component in organic photovoltaics. These materials are used in the development of organic solar cells, which convert sunlight into electricity. The BTZ group helps in enhancing the efficiency of light absorption and charge separation, crucial for improving the performance of solar cells .
Fluorescent Sensors
This compound can be utilized as a fluorescent sensor due to the BTZ group’s ability to emit light upon excitation. Fluorescent sensors are widely used in biological and chemical sensing applications, including the detection of metal ions, pH changes, and biomolecules. The high sensitivity and selectivity of BTZ-based sensors make them ideal for real-time monitoring in various environments .
Bioimaging Probes
In bioimaging, the BTZ motif’s fluorescent properties are exploited to visualize biological structures and processes. This compound can be used to label and track cellular components such as lipid droplets, mitochondria, and plasma membranes. Its ability to provide high-resolution images makes it a valuable tool in medical diagnostics and research .
Photocatalysis
The compound’s structure allows it to act as a photocatalyst, facilitating chemical reactions under light irradiation. Photocatalysis is a green chemistry approach that uses light energy to drive reactions, reducing the need for harsh chemicals and conditions. This application is particularly relevant in environmental remediation, where photocatalysts can degrade pollutants in water and air .
Organic Light-Emitting Diodes (OLEDs)
The BTZ group is also used in the development of OLEDs, which are essential components in modern display technologies. OLEDs offer advantages such as high brightness, low power consumption, and flexibility. The compound’s electron-accepting properties enhance the efficiency and stability of OLED devices, making them suitable for use in smartphones, televisions, and other display applications .
Electrochemical Sensors
This compound can be employed in electrochemical sensors, which detect chemical changes by measuring electrical signals. The BTZ group’s electron-accepting nature improves the sensitivity and selectivity of these sensors, making them useful in environmental monitoring, medical diagnostics, and industrial process control .
Conjugated Polymers
In the field of materials science, the compound can be incorporated into conjugated polymers, which are used in various electronic and optoelectronic applications. These polymers exhibit unique electrical and optical properties, making them suitable for use in flexible electronics, sensors, and energy storage devices .
Metal-Organic Frameworks (MOFs)
The BTZ motif can be integrated into MOFs, which are porous materials with high surface areas. MOFs are used in gas storage, separation, and catalysis. The incorporation of this compound into MOFs can enhance their stability and functionality, making them more effective in applications such as carbon capture and hydrogen storage .
Organic Chemistry Frontiers Organic Chemistry Frontiers MDPI
Mechanism of Action
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the btz motif have potential applications as visible-light organophotocatalysts . This suggests that the compound might interact with its targets by accepting and donating electrons, thereby influencing the optoelectronic and photophysical properties of the system.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) . This suggests that the compound might influence pathways related to photoredox catalysis.
Result of Action
It is known that compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of photoredox catalysis , suggesting that light conditions might influence the compound’s action.
properties
IUPAC Name |
1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-18-13(21)9-20(15(18)22)10-5-7-19(8-6-10)26(23,24)12-4-2-3-11-14(12)17-25-16-11/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVVTKPTAPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)





![6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479049.png)
![4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2479050.png)


![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)